

# A Technical Guide to (1-Methylaminopropyl)benzene: Structure, Properties, and Analysis

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## Compound of Interest

Compound Name: (1-Methylaminopropyl)benzene

Cat. No.: B1584132

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**Abstract:** This document provides a comprehensive technical overview of **(1-Methylaminopropyl)benzene** (CAS No: 7713-71-5), a structural isomer of methamphetamine. While less studied than its counterpart, understanding its distinct chemical and physical properties is crucial for researchers in analytical chemistry, pharmacology, and drug development. This guide details the compound's chemical identity, physicochemical characteristics, plausible synthetic pathways, and rigorous analytical methodologies for its identification and quantification. The narrative emphasizes the causality behind experimental choices, providing field-proven insights for a scientific audience.

## Chemical Identity and Physicochemical Properties

**(1-Methylaminopropyl)benzene**, systematically named N-methyl-1-phenylpropan-1-amine, is a secondary amine belonging to the phenethylamine class.<sup>[1][2]</sup> Its chemical identity is defined by the attachment of a methylamino group to the first carbon of the propyl chain (the benzylic position), which is bonded to a phenyl ring. This structural arrangement distinguishes it from its well-known positional isomer, methamphetamine (N-methyl-1-phenylpropan-2-amine), where the methylamino group is on the second carbon.<sup>[3]</sup>

The unique placement of the functional groups in **(1-Methylaminopropyl)benzene** dictates its chemical behavior and physical properties, which are essential for designing synthetic routes and analytical methods.

## Molecular Structure

The structure consists of a benzene ring attached to a three-carbon chain at the first carbon, which also holds a secondary amine functional group (methylamine).

Caption: Chemical structure of **(1-Methylaminopropyl)benzene**.

## Chemical Identifiers

Precise identification is critical for database searches, regulatory compliance, and scientific communication.

Identifier	Value	Source
IUPAC Name	N-methyl-1-phenylpropan-1-amine	[1]
CAS Number	7713-71-5	[4][5][6][7][8]
Molecular Formula	C <sub>10</sub> H <sub>15</sub> N	[1][4][7]
Molecular Weight	149.23 g/mol	[4][7]
Canonical SMILES	CCC(C1=CC=CC=C1)NC	[4][7]
InChI Key	YELGXBUYFOSFJM-UHFFFAOYSA-N	[1][4][7]
Synonyms	N-Methyl-1-phenylpropylamine, (1-METILAMINOPROPIL) Benceno	[1][4][9]

## Physicochemical Properties

The physical properties of the compound influence its handling, storage, and behavior in analytical systems.

Property	Value	Source
Appearance	Colorless to light yellow/orange clear liquid	[4][9]
Boiling Point	96 °C at 20 mmHg	[8][9]
Density	0.92 g/cm <sup>3</sup>	[8][9]
Flash Point	72.3 °C	[8]
Refractive Index	1.5050 to 1.5090	[9]

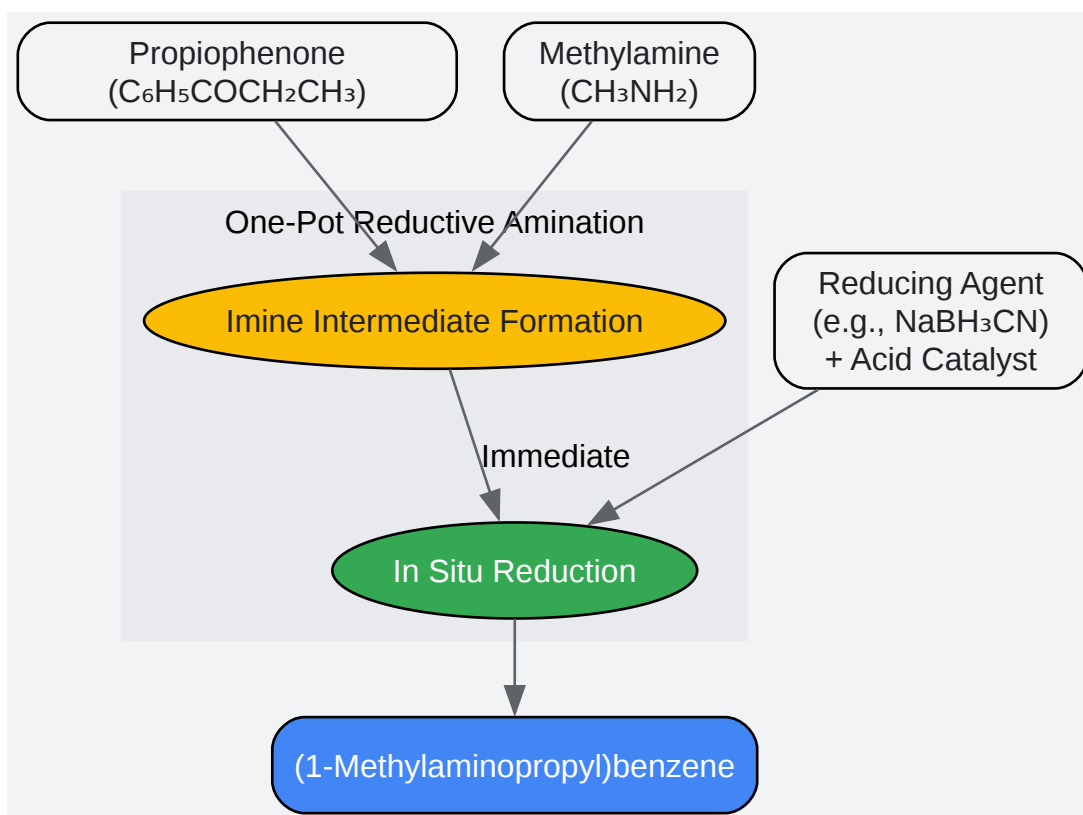
## Synthesis and Manufacturing

While specific, peer-reviewed synthesis routes for **(1-Methylaminopropyl)benzene** are not as widely published as those for its isomers, its structure suggests a chemically straightforward synthesis via reductive amination. This common and versatile reaction in medicinal chemistry involves the reaction of a ketone with an amine in the presence of a reducing agent.

### Proposed Synthetic Pathway: Reductive Amination

A logical and efficient approach to synthesizing **(1-Methylaminopropyl)benzene** is the reductive amination of propiophenone (1-phenyl-1-propanone) with methylamine.

- **Step 1: Imine Formation:** Propiophenone reacts with methylamine to form an unstable imine intermediate. This step is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbon more electrophilic.
- **Step 2: Reduction:** The imine is then reduced in situ to the secondary amine. Common reducing agents for this purpose include sodium borohydride (NaBH<sub>4</sub>), sodium cyanoborohydride (NaBH<sub>3</sub>CN), or catalytic hydrogenation. Sodium cyanoborohydride is particularly effective as it is selective for the protonated imine over the ketone, allowing the reaction to be performed in one pot.



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Caption: Proposed synthesis workflow for **(1-Methylaminopropyl)benzene**.

## Analytical Methodologies

Accurate identification and quantification of **(1-Methylaminopropyl)benzene** are essential for research and forensic applications. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold-standard technique for the analysis of amphetamine-type substances due to its high sensitivity and specificity.<sup>[10][11]</sup>

## Rationale for GC-MS

- **Chromatographic Separation (GC):** The gas chromatograph separates volatile compounds based on their boiling points and interactions with the stationary phase of the analytical column. This is crucial for distinguishing **(1-Methylaminopropyl)benzene** from its structural isomers and other matrix components.
- **Mass Spectrometry (MS):** The mass spectrometer bombards the separated compounds with electrons, causing them to fragment in a reproducible pattern. This fragmentation pattern, or

mass spectrum, serves as a molecular fingerprint, allowing for unambiguous identification.

## Experimental Protocol: GC-MS Analysis

This protocol provides a self-validating system for the qualitative and quantitative analysis of **(1-Methylaminopropyl)benzene** in a solution (e.g., after extraction from a biological matrix).

### 1. Sample Preparation & Derivatization:

- Objective: To prepare the analyte for GC-MS analysis. Amines can sometimes exhibit poor peak shape in GC. Derivatization is a key step to improve volatility and thermal stability, and to produce characteristic mass fragments for easier identification.
- Procedure:
  - Aliquot 1 mL of the sample solution into a glass vial.
  - If required, perform a liquid-liquid or solid-phase extraction to isolate and concentrate the analyte.
  - Evaporate the solvent to dryness under a gentle stream of nitrogen.
  - Add 50  $\mu$ L of ethyl acetate and 50  $\mu$ L of a derivatizing agent, such as Heptafluorobutyric Anhydride (HFBA).[\[12\]](#)[\[13\]](#)
  - Cap the vial and heat at 70°C for 20 minutes.
  - Cool to room temperature. The sample is now ready for injection.

### 2. Instrumentation and Parameters:

- Rationale: The choice of column and temperature program is optimized to ensure good separation from potential isomers and impurities.
- Parameters:
  - Gas Chromatograph: Agilent GC or equivalent.
  - Column: HP-5MS (30 m x 0.25 mm, 0.25  $\mu$ m film thickness) or similar non-polar column.[\[10\]](#)
  - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  - Inlet Temperature: 250°C.
  - Injection Mode: Splitless (1  $\mu$ L injection volume).
  - Oven Program: Initial temperature of 70°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.
  - Mass Spectrometer: Agilent MS or equivalent.
  - Ionization Mode: Electron Impact (EI) at 70 eV.
  - MS Transfer Line: 280°C.

- Scan Mode: Full Scan ( $m/z$  40-500) for qualitative identification.[\[10\]](#)[\[12\]](#) For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity.

### 3. Data Analysis and Validation:

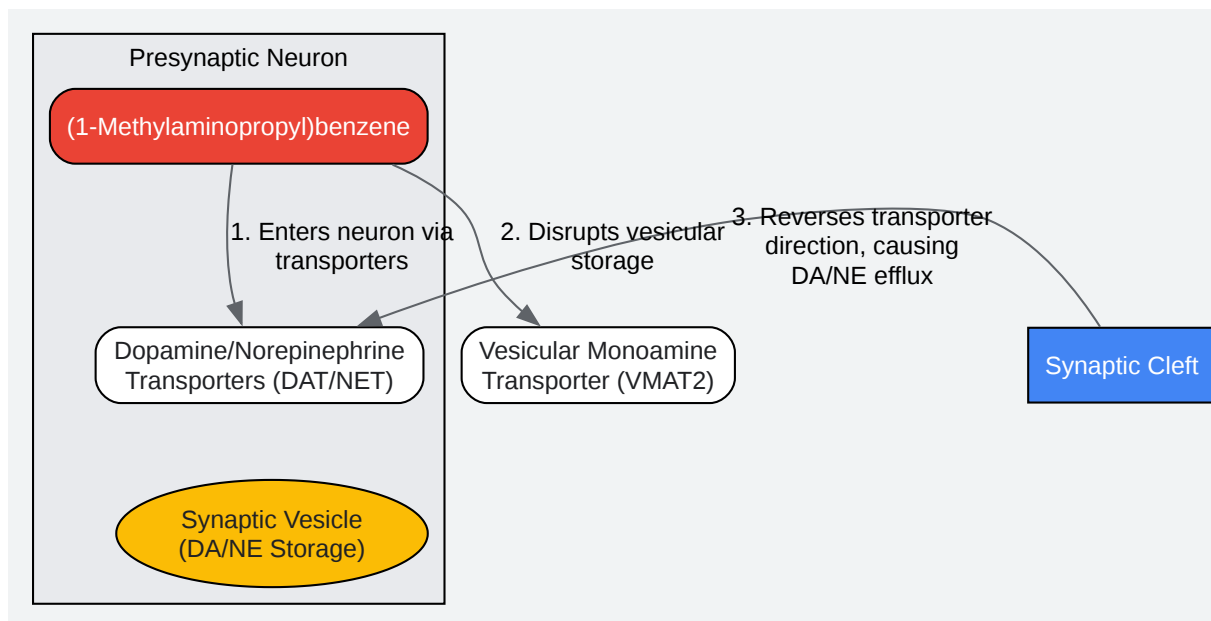
- Identification: The retention time of the analyte peak is compared to that of a certified reference standard. The mass spectrum of the peak is compared to a library spectrum or the spectrum of the reference standard.
- Quantification: A calibration curve is generated using standards of known concentrations. The concentration of the analyte in the sample is determined by interpolating its peak area against the calibration curve.
- System Validation: A blank sample is run to check for contamination. A quality control (QC) sample of a known concentration is run to verify the accuracy of the calibration.

## Pharmacological and Toxicological Profile

The pharmacology of **(1-Methylaminopropyl)benzene** is not extensively documented in peer-reviewed literature, unlike its isomer methamphetamine. However, based on its core phenethylamine structure, a class of compounds known to interact with monoamine neurotransmitter systems, a presumed mechanism of action can be postulated.[\[14\]](#)

Presumed Mechanism of Action: Like other stimulants in its class, **(1-Methylaminopropyl)benzene** is expected to act as a monoamine releasing agent and/or reuptake inhibitor. Its primary targets would likely be the transporters for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT). By interacting with these transporters, it would disrupt the normal reuptake process and promote the efflux of these neurotransmitters from the presynaptic neuron into the synapse. This increase in synaptic concentrations of dopamine and norepinephrine would lead to the characteristic stimulant effects, such as increased wakefulness, focus, and euphoria.[\[14\]](#)[\[15\]](#)

It is critical to note that the subtle change in the position of the methylamino group from the second carbon (methamphetamine) to the first (**(1-Methylaminopropyl)benzene**) can significantly alter the potency and selectivity for different monoamine transporters, leading to a different pharmacological and toxicological profile. Further research is required to elucidate these specific differences.



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